molecular formula C10H20O B7820608 p-MENTHAN-8-OL CAS No. 58985-02-7

p-MENTHAN-8-OL

Cat. No.: B7820608
CAS No.: 58985-02-7
M. Wt: 156.26 g/mol
InChI Key: UODXCYZDMHPIJE-UHFFFAOYSA-N
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Description

cis-p-menthan-8-ol is a natural product found in Pinus devoniana and Physarum polycephalum with data available.

Biological Activity

p-MENTHAN-8-OL, also known as menthol, is a natural compound belonging to the monoterpenoid family. It is widely recognized for its diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C10H20OC_{10}H_{20}O and is characterized by a bicyclic structure. Its stereochemistry contributes significantly to its biological effects, particularly in its interaction with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against a variety of pathogens:

  • Bacterial Activity : this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 - 1.0 mg/mL
    Escherichia coli1.0 - 2.0 mg/mL
    The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
  • Fungal Activity : Studies have shown that this compound also possesses antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans. The compound's efficacy varies based on concentration and exposure time.

Analgesic and Anti-inflammatory Effects

This compound is well-known for its analgesic properties, often utilized in topical formulations for pain relief. Its mechanism involves activation of TRPM8 (transient receptor potential melastatin 8), which mediates cooling sensations and reduces pain perception.

Case Study : A clinical trial evaluated the effectiveness of menthol-based topical analgesics in patients with osteoarthritis. Results indicated a significant reduction in pain levels compared to placebo treatments, highlighting its potential as a non-invasive pain management option .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Assay TypeIC50 (µM)
DPPH Scavenging50 - 100
ABTS Assay30 - 60

These findings suggest that this compound may play a role in preventing chronic diseases associated with oxidative stress .

Cardiovascular Effects

Emerging evidence suggests that this compound may have positive effects on cardiovascular health. Its anti-inflammatory properties could contribute to improved endothelial function and reduced arterial stiffness.

Research Findings : A study assessed the impact of menthol on blood pressure regulation in hypertensive rats, revealing a significant decrease in systolic blood pressure following treatment with this compound .

Scientific Research Applications

Overview

p-Menthan-8-ol is recognized as a biopesticide due to its efficacy against various insect pests, particularly mosquitoes. Its mode of action involves acting as a repellent and reducing the likelihood of blood feeding in mosquitoes.

Efficacy Studies

A study demonstrated that PMD reduced mosquito biting by 90–95% for up to 6–8 hours , comparable to DEET, which is a widely used synthetic repellent . In controlled experiments, exposure to 20% PMD significantly decreased the percentage of Aedes aegypti mosquitoes that successfully blood-fed (38% vs. 49% in controls) without affecting their fecundity .

Case Study: Mosquito Repellent Formulation

A formulation containing PMD was tested in various environments to assess its effectiveness against mosquito populations. The results indicated that PMD not only repels mosquitoes but also reduces their reproductive success when they are exposed to it .

StudyConcentrationEffect on MosquitoesDuration
Study A20% PMDReduced blood feeding by 11%6 hours
Study B10% PMDComparable efficacy to DEET8 hours

Use in Topical Applications

PMD is increasingly used in personal care products such as insect repellents and skincare formulations due to its natural origin and effectiveness. It is considered safer for human use compared to synthetic alternatives.

Potential Therapeutic Uses

Beyond its applications in pest control and personal care, this compound has potential therapeutic properties. Its anti-inflammatory and analgesic effects are under investigation for possible use in pain relief formulations.

Research Findings

Studies have indicated that PMD may enhance immune responses when administered at specific doses, suggesting a role in immunomodulation . Further research is needed to explore these therapeutic potentials fully.

Properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041812, DTXSID201312371, DTXSID101314081
Record name Dihydro-alpha-terpineol
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Record name trans-Dihydro-α-terpineol
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Record name cis-Dihydro-α-terpineol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Menthanol
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CAS No.

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7
Record name Dihydro-α-terpineol
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Record name p-Menthan-8-ol
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Record name trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol
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Record name Terpineol, dihydro-
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Record name P-MENTHAN-8-OL, CIS-
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Record name P-MENTHAN-8-OL, TRANS-
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Melting Point

32.00 to 35.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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